2-{[7-(2-ethylhexyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-(4-methoxyphenyl)acetamide
Overview
Description
2-{[7-(2-ethylhexyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H33N5O4S and its molecular weight is 487.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 487.22532572 g/mol and the complexity rating of the compound is 718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Studies
Radiosynthesis of Herbicides and Safeners : A study detailed the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener, focusing on their high specific activity for metabolic and mode of action studies, which highlights the importance of chemical synthesis techniques in understanding the behavior of complex organic compounds (Latli & Casida, 1995).
Orientation of Amide Derivatives in Coordination : Research on the spatial orientation of amide derivatives in anion coordination reveals the structural intricacies of organic compounds and their potential applications in designing more effective chemical entities (Kalita & Baruah, 2010).
Pharmacological Applications
Inhibition and Biological Activity : A study on the synthesis of novel compounds derived from natural sources aimed at producing anti-inflammatory and analgesic agents, demonstrating the pharmacological potential of complex organic molecules in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Protein Tyrosine Phosphatase 1B Inhibitors : Another study focused on the design, synthesis, and evaluation of acetamide derivatives for their inhibitory activity against PTP1B, highlighting the role of organic compounds in developing treatments for diseases like diabetes (Saxena et al., 2009).
Properties
IUPAC Name |
2-[7-(2-ethylhexyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O4S/c1-6-8-9-16(7-2)14-29-20-21(27(3)24(32)28(4)22(20)31)26-23(29)34-15-19(30)25-17-10-12-18(33-5)13-11-17/h10-13,16H,6-9,14-15H2,1-5H3,(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRIABVIGMQNHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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